Cas no 132185-73-0 (4H-1-Benzopyran-4-one,3-[(O-D-apio-b-D-furanosyl-(1®2)-O-[6-deoxy-a-L-mannopyranosyl-(1®6)]-b-D-galactopyranosyl)oxy]-5,7-dihydro-2-(4-hydroxyphenyl)-(9CI))

4H-1-Benzopyran-4-one,3-[(O-D-apio-b-D-furanosyl-(1®2)-O-[6-deoxy-a-L-mannopyranosyl-(1®6)]-b-D-galactopyranosyl)oxy]-5,7-dihydro-2-(4-hydroxyphenyl)-(9CI) structure
132185-73-0 structure
Nome do Produto:4H-1-Benzopyran-4-one,3-[(O-D-apio-b-D-furanosyl-(1®2)-O-[6-deoxy-a-L-mannopyranosyl-(1®6)]-b-D-galactopyranosyl)oxy]-5,7-dihydro-2-(4-hydroxyphenyl)-(9CI)
N.o CAS:132185-73-0
MF:C32H38O19
MW:726.63273191452
CID:160118
PubChem ID:5492471

4H-1-Benzopyran-4-one,3-[(O-D-apio-b-D-furanosyl-(1®2)-O-[6-deoxy-a-L-mannopyranosyl-(1®6)]-b-D-galactopyranosyl)oxy]-5,7-dihydro-2-(4-hydroxyphenyl)-(9CI) Propriedades químicas e físicas

Nomes e Identificadores

    • 3-[(2S,3R,4S,5R,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydrox
    • kaempferol 3-O-(apiofuranosyl-(1'''-2'')-rhamnopyranosyl-(1''''-6''))-galactopyranoside
    • 5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-3-yl 6-O-(6-deoxy-alpha-L-mannopyranosyl)-2-O-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)tetrahydrofuran-2-yl]-beta-D-galactopyranoside
    • 6)]-b-D-galactopyranosyl)oxy]-5,7-dihydro-2-(4-hydroxyphenyl)-(9CI)
    • KARGP
    • DTXSID50927571
    • 3-[(2S,3R,4S,5R,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one
    • 132185-73-0
    • 5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-3-yl 6-O-(6-deoxyhexopyranosyl)-2-O-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]hexopyranoside
    • LMPK12111677
    • Kaempferol 3-(2Gal-apiosylrobinobioside)
    • Kaempferol-3-O-[.beta.-D-apiofuranosyl(1-2)-.alpha.-rhamno pyranosyl(1-6)]-.beta.-D-galactopyranoside
    • CHEMBL2004567
    • kaempferol 3-O-(apiofuranosyl-(1/'/'/'-2/'/')-rhamnopyranosyl-(1/'/'/'/'-6/'/'))-galactopyranoside
    • Kaempferol 3-(2G-apiosylrobinobioside)
    • CHEBI:191719
    • 3-[3-[3,4-dihydroxy-4-(hydroxymethyl)tetrahydrofuran-2-yl]oxy-4,5-dihydroxy-6-[(3,4,5-trihydroxy-6-methyl-tetrahydropyran-2-yl)oxymethyl]tetrahydropyran-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one
    • NSC641259
    • NCI60_013918
    • NSC-641259
    • 3-[3-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one
    • 4H-1-Benzopyran-4-one,3-[(O-D-apio-b-D-furanosyl-(1®2)-O-[6-deoxy-a-L-mannopyranosyl-(1®6)]-b-D-galactopyranosyl)oxy]-5,7-dihydro-2-(4-hydroxyphenyl)-(9CI)
    • Inchi: InChI=1S/C32H38O19/c1-11-19(37)22(40)24(42)29(47-11)45-8-17-20(38)23(41)27(51-31-28(43)32(44,9-33)10-46-31)30(49-17)50-26-21(39)18-15(36)6-14(35)7-16(18)48-25(26)12-2-4-13(34)5-3-12/h2-7,11,17,19-20,22-24,27-31,33-38,40-44H,8-10H2,1H3/t11-,17+,19-,20-,22+,23-,24+,27+,28-,29+,30-,31-,32+/m0/s1
    • Chave InChI: PXDYLXHBUIPSMK-MTLNCXRHSA-N
    • SMILES: OC1C=CC(C2OC3=CC(=CC(O)=C3C(=O)C=2O[C@@H]2O[C@H](CO[C@@H]3O[C@@H](C)[C@H](O)[C@@H](O)[C@H]3O)[C@H](O)[C@H](O)[C@H]2O[C@@H]2OC[C@](O)(CO)[C@H]2O)O)=CC=1

Propriedades Computadas

  • Massa Exacta: 726.200729
  • Massa monoisotópica: 726.200729
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 11
  • Contagem de aceitadores de ligações de hidrogénio: 19
  • Contagem de Átomos Pesados: 51
  • Contagem de Ligações Rotativas: 9
  • Complexidade: 1240
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 13
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: -2.2
  • Superfície polar topológica: 304

Propriedades Experimentais

  • Densidade: 1.78
  • Ponto de ebulição: 1076°Cat760mmHg
  • Ponto de Flash: 341.7°C
  • Índice de Refracção: 1.742

132185-73-0 (4H-1-Benzopyran-4-one,3-[(O-D-apio-b-D-furanosyl-(1®2)-O-[6-deoxy-a-L-mannopyranosyl-(1®6)]-b-D-galactopyranosyl)oxy]-5,7-dihydro-2-(4-hydroxyphenyl)-(9CI)) Produtos relacionados

Fornecedores recomendados
Enjia Trading Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Enjia Trading Co., Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Heyuan Broad Spectrum Biotechnology Co., Ltd
Hubei Changfu Chemical Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Hubei Changfu Chemical Co., Ltd.
Amadis Chemical Company Limited
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Amadis Chemical Company Limited
Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Jincang Pharmaceutical (Shanghai) Co., LTD.